

Spectroscopic Profile of Ethyl 3-Chloropropionate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ethyl 3-chloropropionate*

Cat. No.: *B146911*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **ethyl 3-chloropropionate** (CAS No. 623-71-2), a key chemical intermediate. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with standardized experimental protocols for data acquisition.

Spectroscopic Data Summary

The spectroscopic data provides unambiguous structural confirmation of **ethyl 3-chloropropionate**. The following tables summarize the key quantitative data from ^1H NMR, ^{13}C NMR, IR, and mass spectrometry.

^1H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ^1H NMR spectrum of **ethyl 3-chloropropionate**, typically recorded in deuterated chloroform (CDCl_3), exhibits four distinct signals corresponding to the four unique proton environments in the molecule.

Table 1: ^1H NMR Spectroscopic Data for **Ethyl 3-Chloropropionate**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
4.19	Quartet	2H	-O-CH ₂ -CH ₃
3.76	Triplet	2H	Cl-CH ₂ -CH ₂ -
2.79	Triplet	2H	Cl-CH ₂ -CH ₂ -
1.28	Triplet	3H	-O-CH ₂ -CH ₃

Data sourced from publicly available spectral databases.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton-decoupled ¹³C NMR spectrum of **ethyl 3-chloropropionate** in CDCl₃ shows five signals, one for each carbon atom in the molecule.

Table 2: ¹³C NMR Spectroscopic Data for **Ethyl 3-Chloropropionate**

Chemical Shift (δ) ppm	Assignment
170.1	C=O
61.3	-O-CH ₂ -CH ₃
40.8	Cl-CH ₂ -CH ₂ -
38.1	Cl-CH ₂ -CH ₂ -
14.1	-O-CH ₂ -CH ₃

Data sourced from the Spectral Database for Organic Compounds (SDBS).

Infrared (IR) Spectroscopy

The IR spectrum of **ethyl 3-chloropropionate**, typically acquired as a neat liquid film, displays characteristic absorption bands for its functional groups.

Table 3: Key IR Absorption Bands for **Ethyl 3-Chloropropionate**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~1740	Strong	C=O (Ester) Stretch
~1180	Strong	C-O (Ester) Stretch
~2980	Medium	C-H (Alkyl) Stretch
~750	Medium	C-Cl Stretch

Data interpreted from the NIST Chemistry WebBook.[\[1\]](#)

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of **ethyl 3-chloropropionate** results in a molecular ion and several characteristic fragment ions. The presence of chlorine is indicated by the M+2 isotopic peak for fragments containing a chlorine atom.

Table 4: Mass Spectrometry Data for **Ethyl 3-Chloropropionate**

m/z	Relative Intensity	Assignment
136/138	Low	[M] ⁺ (Molecular Ion)
101	High	[M - Cl] ⁺
91	High	[M - OCH ₂ CH ₃] ⁺
63	Medium	[CH ₂ CH ₂ Cl] ⁺

Data sourced from PubChem and interpreted based on common fragmentation patterns.[\[2\]](#)

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. ¹H NMR Spectroscopy

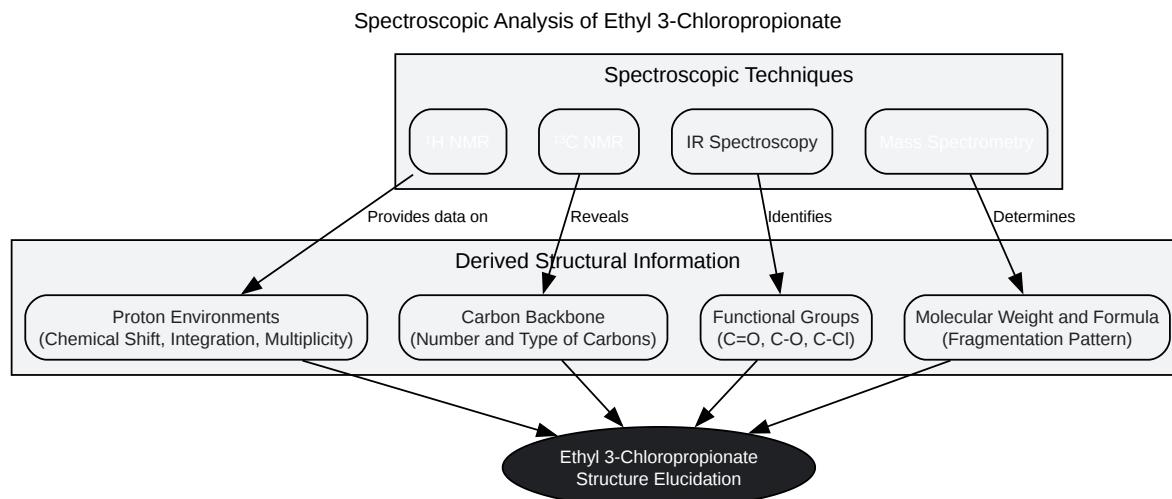
- Sample Preparation: Accurately weigh 5-10 mg of **ethyl 3-chloropropionate** and dissolve it in approximately 0.6-0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% tetramethylsilane (TMS) as an internal standard.[3]
- Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[4]
- Instrument Setup: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.
- Locking and Shimming: Lock the spectrometer on the deuterium signal of the CDCl_3 .[3] Perform automated or manual shimming to optimize the magnetic field homogeneity.[3]
- Acquisition: Acquire the ^1H NMR spectrum using a standard single-pulse experiment. A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio.
- Processing: Apply Fourier transformation to the free induction decay (FID). Phase the resulting spectrum and perform baseline correction. Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

2.1.2. ^{13}C NMR Spectroscopy

- Sample Preparation: Prepare a more concentrated sample by dissolving 20-50 mg of **ethyl 3-chloropropionate** in 0.6-0.7 mL of CDCl_3 with TMS.[3]
- Filtration: Filter the sample as described for ^1H NMR.[4]
- Instrument Setup and Locking/Shimming: Follow the same procedure as for ^1H NMR.
- Acquisition: Acquire the ^{13}C NMR spectrum using a standard proton-decoupled pulse sequence. A larger number of scans will be required compared to ^1H NMR due to the lower natural abundance and sensitivity of the ^{13}C nucleus.[5]
- Processing: Process the data similarly to the ^1H NMR spectrum. Reference the spectrum to the central peak of the CDCl_3 triplet at 77.16 ppm.

Infrared (IR) Spectroscopy

- Sample Preparation (Neat Liquid Film): Place one to two drops of pure **ethyl 3-chloropropionate** onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[6]
- Assembly: Carefully place a second salt plate on top of the first, allowing the liquid to spread into a thin, uniform film between the plates.[6]
- Background Spectrum: Ensure the sample compartment of the FTIR spectrometer is empty and collect a background spectrum to account for atmospheric CO₂ and H₂O.
- Sample Analysis: Place the assembled salt plates in the sample holder of the spectrometer.
- Acquisition: Acquire the IR spectrum over the desired range (typically 4000-400 cm⁻¹). Co-add multiple scans to improve the signal-to-noise ratio.
- Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.


Mass Spectrometry (MS)

- Sample Introduction (for a volatile liquid): Inject a small amount of **ethyl 3-chloropropionate** into the gas chromatograph (GC) inlet of a GC-MS system, or directly introduce it into the ion source via a heated probe for a standalone MS.
- Ionization: Utilize electron ionization (EI) with a standard electron energy of 70 eV. The sample molecules are bombarded with electrons, leading to ionization and fragmentation.
- Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
- Detection: The separated ions are detected, and their abundance is recorded.
- Data Acquisition: The mass spectrum is generated by plotting the relative abundance of ions as a function of their m/z ratio.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical relationship between the different spectroscopic techniques and the structural information they provide for the elucidation of **ethyl 3-**

chloropropionate's structure.

[Click to download full resolution via product page](#)

Caption: Workflow of Spectroscopic Techniques for Structural Elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. C₃H₇Cl CH₃CH₂CH₂Cl mass spectrum of 1-chloropropane fragmentation pattern of m/z m/e ions for analysis and identification of n-propyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. Ethyl 3-chloropropionate | C₅H₉ClO₂ | CID 69341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 4. NMR Sample Preparation [nmr.chem.umn.edu]
- 5. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 6. orgchemboulder.com [orgchemboulder.com]
- To cite this document: BenchChem. [Spectroscopic Profile of Ethyl 3-Chloropropionate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b146911#ethyl-3-chloropropionate-spectroscopic-data-nmr-ir-mass-spec>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com